molecular formula C7H6N4 B041255 1,2,4-Benzotriazin-3-amine CAS No. 20028-80-2

1,2,4-Benzotriazin-3-amine

Cat. No. B041255
CAS RN: 20028-80-2
M. Wt: 146.15 g/mol
InChI Key: BHHRGAKNBXQGIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-Benzotriazin-3-amine and its derivatives involves various chemical reactions. One method includes the aminolysis of 1,2,3-benzotriazine-4(3H)-thione and its derivatives, which is sensitive to the structure of the amine and reaction conditions, often resulting in tar formation due to the instability of the triazine ring (Gilbert & Veldhuis, 1969). Additionally, nickel-catalyzed denitrogenative alkyne insertion into 1,2,3-benzotriazin-4(3H)-ones has been used to create a wide range of substituted compounds (Miura et al., 2008).

Scientific Research Applications

  • Antitumor Activities : 1,2,4-Benzotriazine 1,4-dioxides, including derivatives like 3-Amino-1,2,4-benzotriazine 1,4-dioxide (SR4233), are prominent for their antitumor properties. They produce oxidizing radicals upon one-electron reduction, which can lead to DNA cleavage with little sequence specificity, suggesting the involvement of highly reactive agents. This mechanism suggests potential use in cancer treatment due to their ability to damage the DNA of tumor cells (Daniels & Gates, 1996); (Anderson et al., 2003).

  • Peptide Synthesis : 3,4-Dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids are used in solid-phase peptide synthesis as a useful color indicator for acylation reactions. This makes them valuable as self-indicating reagents, streamlining the synthesis process (Atherton et al., 1988).

  • Organic Synthesis : Various derivatives of 1,2,4-Benzotriazin-3-amine have been synthesized for different applications. For example, aminolysis of 1,2,3-benzotriazine-4(3H)-thione produces a series of 4-N-substituted 1,2,3-benzotriazin-4(3H)-imines, with the reaction sensitivity depending on the amine structure and reaction conditions. Such compounds could have applications in creating novel products with specific properties (Gilbert & Veldhuis, 1969).

  • Pharmaceutical Development : The reductive cyclization of 2-nitrophenylhydrazones derived from carbohydrates leads to chiral functionalized 1,2,4-benzotriazines and benzimidazoles. Catalytic hydrogenation of these compounds provides amine derivatives, which could be used to develop novel pharmaceutical products (Andersch & Sicker, 1999).

  • Radiosensitization : 1,2,4-Benzotriazin-3-amine 1,4-dioxide has been studied for its radiosensitizing properties, leading to the development of stable aqueous formulations to enhance the effectiveness of radiotherapy (Riley et al., 1993).

properties

IUPAC Name

1,2,4-benzotriazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHRGAKNBXQGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173848
Record name 3-Amino-1,2,4-benzotriazine
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Benzotriazin-3-amine

CAS RN

20028-80-2
Record name 3-Amino-1,2,4-benzotriazine
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Record name 1,2,4-benzotriazin-3-amine
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Record name 1,2,4-Benzotriazin-3-amine
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Synthesis routes and methods I

Procedure details

A mixture of 8.1 g (49 mmol) 1,2,4-benzotriazine-3-amine 1-oxide, 8.1 g sodium dithionite and 800 ml 70 percent ethanol is heated under reflux for 1 h. One filters hot, evaporates the filtrate, washes the residue with water and dries. There remain 7.0 g 1,2,4-benzotriazine-3-amine (98% of theory) of the m.p. 208°-210° C.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirring mixture of guanidine hydrochloride (160 mg, 1.7 mmol) and t-BuOK (670 mg, 6 mmol) in DMSO (4 mL) was added one portion of nitrobenzene (123 mg, 1 mmol) at room temperature. The mixture turned red in one minute. In 20 to 30 minutes the mixture was quenched with a saturated, aqueous solution of ammonium chloride. A yellow precipitate was formed and removed by filtration. The precipitate was then washed with water, dried in the air, and recrystallized from benzene or ethanol to give 105 mg (72%) of 3-amino-1,2,4-benzotriazine. The melting point was determined to be 203–205° C., consistent with the melting point (207° C.) of 3-amino-1,2,4-benzotriazine synthesized by other known methods (J. Chem. Soc. (B) (1970) 911).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 13.6 g (0.1 mol) of benzofuroxan in a mixture of 40 ml of methanol and 40 ml of water at 20° C. are added in portions 17.2 g (0.2 mol) of disodium cyanamide. In the course of addition, the temperature rises to 50° C.-60° C. and the solution assumes a blue-violet color. It is stirred for a further 40 minutes at about 60° C. and the precipitate which separates out is then removed by filtration from the mother liquor, which is retained and processed further. The precipitate is dissolved in water, the solution is filtered and the filtrate is acidified with acetic acid, whereupon 12.5 g of 3-amino-1,2,4-benzotriazine-1,4,-di-N-oxide (71% of theory) separates out in the form of reddish-golden crystals which melt, with decomposition, at 220° C. On acidifying the mother liquor with acetic acid, a further 3.2 g (18% of theory) of 3-amino-1,2,4-benzotriazine is obtained and after re-crystallization from dimethylformamide, this material melts, with decomposition, at 220° C. Total yield reported is: 89% of theory.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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